Cas no 6628-28-0 (6-Ethoxy-2-methylquinoline)

6-Ethoxy-2-methylquinoline is a quinoline derivative characterized by its ethoxy and methyl substituents at the 6- and 2-positions, respectively. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility and potential as a building block for more complex molecules. Its quinoline core provides a stable aromatic framework, while the ethoxy and methyl groups enhance solubility and reactivity, making it suitable for further functionalization. The compound is typically utilized in the development of heterocyclic compounds, agrochemicals, and bioactive intermediates. High purity grades are available to ensure consistent performance in research and industrial applications.
6-Ethoxy-2-methylquinoline structure
6-Ethoxy-2-methylquinoline structure
商品名:6-Ethoxy-2-methylquinoline
CAS番号:6628-28-0
MF:C12H13NO
メガワット:187.2377
MDL:MFCD00023987
CID:507540
PubChem ID:87569528

6-Ethoxy-2-methylquinoline 化学的及び物理的性質

名前と識別子

    • 6-Ethoxy-2-methylquinoline
    • 2-Methyl-6-ethoxyquinoline
    • 6-Ethoxy-2-methyl-quinoline
    • Methylethoxyquinoline
    • Quinoline,6-ethoxy-2-methyl-
    • 6-Ethoxyquinaldine
    • Quinaldine, 6-ethoxy-
    • Quinoline, 6-ethoxy-2-methyl-
    • 8XN28S08GI
    • NSC60562
    • VTGXHCUQALWXCR-UHFFFAOYSA-
    • VTGXHCUQALWXCR-UHFFFAOYSA-N
    • SBB059377
    • TRA0169706
    • FCH1118066
    • C
    • AKOS005206985
    • NSC-60562
    • CS-W015987
    • NS00036003
    • UNII-8XN28S08GI
    • FT-0621108
    • H11812
    • NSC 60562
    • DTXSID4064428
    • MFCD00023987
    • 6628-28-0
    • AS-58717
    • InChI=1/C12H13NO/c1-3-14-11-6-7-12-10(8-11)5-4-9(2)13-12/h4-8H,3H2,1-2H3
    • A835405
    • SCHEMBL9694076
    • EINECS 229-609-1
    • E0251
    • SB67592
    • DB-021365
    • MDL: MFCD00023987
    • インチ: 1S/C12H13NO/c1-3-14-11-6-7-12-10(8-11)5-4-9(2)13-12/h4-8H,3H2,1-2H3
    • InChIKey: VTGXHCUQALWXCR-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])C([H])([H])[H])C1C([H])=C([H])C2=C(C([H])=C([H])C(C([H])([H])[H])=N2)C=1[H]

計算された属性

  • せいみつぶんしりょう: 187.10000
  • どういたいしつりょう: 187.1
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 22.1
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • ひょうめんでんか: 0

じっけんとくせい

  • 密度みつど: 1.35
  • ゆうかいてん: 70°C
  • ふってん: 301.3 °C at 760 mmHg
  • フラッシュポイント: 110.5 °C
  • 屈折率: 1.633
  • PSA: 22.12000
  • LogP: 2.94190

6-Ethoxy-2-methylquinoline セキュリティ情報

  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36/37/39
  • リスク用語:R36/37/38
  • セキュリティ用語:S22;S24/25

6-Ethoxy-2-methylquinoline 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Ethoxy-2-methylquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1039376-1g
6-Ethoxy-2-methylquinoline
6628-28-0 98%
1g
¥53.00 2024-05-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023997-5g
6-Ethoxy-2-methylquinoline
6628-28-0 98%
5g
¥153 2024-05-22
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023997-25g
6-Ethoxy-2-methylquinoline
6628-28-0 98%
25g
¥1700 2024-05-22
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M136992-25g
6-Ethoxy-2-methylquinoline
6628-28-0 ≥98.0%(GC)
25g
¥1416.90 2023-09-02
Alichem
A189005342-10g
6-Ethoxy-2-methylquinoline
6628-28-0 95%
10g
$163.20 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M63950-5g
6-Ethoxy-2-methylquinoline
6628-28-0
5g
¥386.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M63950-25g
6-Ethoxy-2-methylquinoline
6628-28-0
25g
¥1616.0 2021-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M136992-1g
6-Ethoxy-2-methylquinoline
6628-28-0 ≥98.0%(GC)
1g
¥80.90 2023-09-02
1PlusChem
1P003NNX-5g
6-Ethoxy-2-methylquinoline
6628-28-0 97%
5g
$41.00 2025-02-20
Aaron
AR003NW9-100g
6-Ethoxy-2-methylquinoline
6628-28-0 97%
100g
$392.00 2025-01-22

6-Ethoxy-2-methylquinoline 関連文献

6-Ethoxy-2-methylquinolineに関する追加情報

6-Ethoxy-2-methylquinoline: An Overview of Its Properties, Applications, and Recent Research

6-Ethoxy-2-methylquinoline (CAS No. 6628-28-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound belongs to the quinoline class, which is known for its diverse biological activities and potential applications in drug development. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to 6-Ethoxy-2-methylquinoline.

Chemical Structure and Properties

6-Ethoxy-2-methylquinoline is characterized by its unique molecular structure, which consists of a quinoline ring with an ethoxy group at the 6-position and a methyl group at the 2-position. The molecular formula of 6-Ethoxy-2-methylquinoline is C11H13NO, with a molecular weight of 179.23 g/mol. The compound exhibits excellent thermal stability and solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

The presence of the ethoxy group imparts additional stability to the molecule, making it suitable for various chemical reactions and biological assays. The methyl group at the 2-position contributes to the compound's lipophilicity, which is crucial for its biological activity and potential therapeutic applications.

Synthesis Methods

The synthesis of 6-Ethoxy-2-methylquinoline can be achieved through several routes, each with its own advantages and limitations. One common method involves the condensation of 2-methylanthranilic acid with ethyl acetoacetate followed by cyclization and dehydrogenation steps. Another approach involves the reaction of 2-methylquinoline with ethyl iodide in the presence of a base such as potassium carbonate.

A more recent and efficient method involves the use of transition-metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed coupling reactions have been successfully employed to synthesize 6-Ethoxy-2-methylquinoline from 2-methylquinoline and ethyl bromide. This method offers high yields and excellent regioselectivity, making it a preferred choice for large-scale production.

Biological Activity and Applications

6-Ethoxy-2-methylquinoline has been extensively studied for its potential biological activities. One of its most notable properties is its antimalarial activity. Research has shown that derivatives of quinolines, including 6-Ethoxy-2-methylquinoline, exhibit potent antimalarial effects by interfering with the parasite's metabolic pathways. This makes them promising candidates for the development of new antimalarial drugs.

In addition to its antimalarial properties, 6-Ethoxy-2-methylquinoline has also been investigated for its antimicrobial activity against various bacterial strains. Studies have demonstrated that it possesses broad-spectrum antibacterial activity, making it a potential lead compound for developing novel antibiotics.

Recent Research Advancements

The field of quinoline-based compounds has seen significant advancements in recent years, with several studies focusing on optimizing the structure-activity relationship (SAR) of these molecules. For instance, a study published in the Journal of Medicinal Chemistry explored the effects of substituents on the antimalarial activity of quinolines. The researchers found that introducing an ethoxy group at the 6-position significantly enhanced the compound's potency against Plasmodium falciparum.

Another notable study investigated the use of 6-Ethoxy-2-methylquinoline as a fluorescent probe for detecting metal ions in biological systems. The researchers developed a highly sensitive and selective sensor based on this compound, which could detect trace amounts of copper ions in aqueous solutions. This application highlights the versatility of 6-Ethoxy-2-methylquinoline beyond its traditional uses in drug development.

Safety Considerations and Future Prospects

Safety is a critical aspect when considering the use of any chemical compound in pharmaceutical or industrial applications. While 6-Ethoxy-2-methylquinoline strong > is generally considered safe under proper handling conditions, it is important to follow standard safety protocols to minimize any potential risks. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas.

The future prospects for < strong > 6-Ethoxy-2-methylquinoline strong > are promising. Ongoing research continues to uncover new applications and optimize its properties for various uses. As our understanding of this compound deepens, it is likely to play an increasingly important role in fields such as medicinal chemistry, materials science, and environmental monitoring.

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